Cefotaxime, a third-generation cephalosporin antibiotic, has been a cornerstone in the treatment of various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria27. It is administered intramuscularly or intravenously and is known for its efficacy in serious and life-threatening infections, particularly those resistant to other therapies2. Despite its widespread use, the rise of multidrug-resistant (MDR) pathogens has challenged the effectiveness of cefotaxime, prompting research into alternative applications and formulations, such as cefotaxime-loaded gold nanoparticles6.
Cefotaxime contains a β-lactam ring, a characteristic feature of cephalosporin antibiotics. [, , ] The presence of specific functional groups on the β-lactam ring, particularly at position 7, contributes to its antibacterial activity and spectrum. [, ] The molecular structure of cefotaxime has been studied using techniques like Nuclear Magnetic Resonance (NMR) to identify and differentiate its E and Z isomers, which exhibit varying degrees of antibacterial activity. []
Cefotaxime exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding proteins (PBPs), particularly PBP-1A, -1Bs, -3, and -4 in Escherichia coli, and similar PBPs in Pseudomonas aeruginosa9. This binding disrupts the cell wall synthesis, leading to the formation of filamentous cells and, at higher concentrations or after prolonged exposure, lysis of bacterial cells9. Cefotaxime is also resistant to various β-lactamase enzymes, which contributes to its broad-spectrum activity4.
The physical and chemical properties of cefotaxime have been studied in various contexts. For example, research has explored the self-assembly behavior of cefotaxime sodium in different solvents, observing its transition from a jellylike phase to crystalline forms with varying habits and morphologies. [] These studies provide insights into the influence of solvent properties, such as polarity and hydrogen bonding ability, on the crystallization process of cefotaxime. []
Cefotaxime has been validated for treating a wide range of infections, including urinary tract infections, lower respiratory tract infections, bacteraemia, meningitis, gonorrhoea, skin and soft tissue infections, bone and joint infections, and obstetric and gynaecological infections2. It is particularly valuable in treating serious infections in immunocompromised patients2. In pediatric patients, cefotaxime has shown similar pharmacokinetics to adults and has been effective in treating various infections with minimal toxicity8.
The antibiotic has been extensively used for surgical prophylaxis due to its antimicrobial spectrum, low allergy incidence, and minimal adverse effects5. Single-dose or short-course cefotaxime regimens have been effective and cost-efficient in preventing postoperative infections in a variety of surgical procedures5.
In patients with cirrhosis, cefotaxime is a first-choice antibiotic for treating spontaneous bacterial peritonitis (SBP). A study comparing high-dose and low-dose cefotaxime treatment found similar efficacy in infection resolution and patient survival, suggesting that lower doses may be sufficient for treating SBP1.
Recent advances have explored the use of cefotaxime in nanotechnology. Cefotaxime-loaded gold nanoparticles (C-AuNPs) have been synthesized, showing superior antibacterial activity and lower minimum inhibitory concentration (MIC) values against both Gram-negative and Gram-positive bacteria compared to pure cefotaxime6. This suggests a potential approach to combat MDR pathogens.
Beyond its clinical applications, cefotaxime has been studied for its inhibitive action on copper corrosion in hydrochloric acid solutions. It acts as a corrosion inhibitor, forming a protective film on the copper surface, as evidenced by various electrochemical techniques and surface analysis10.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: